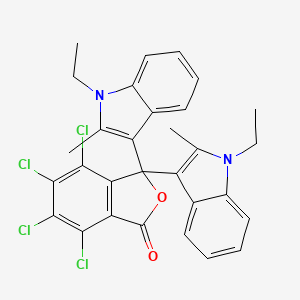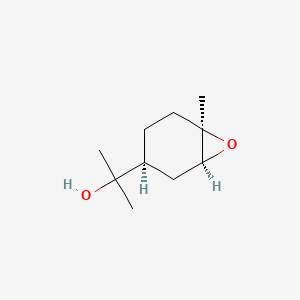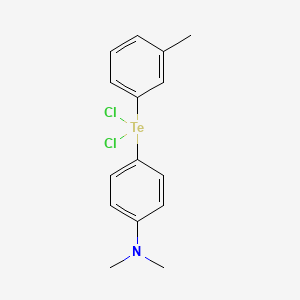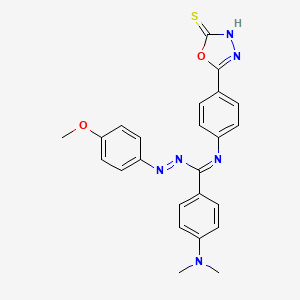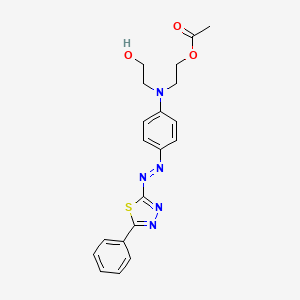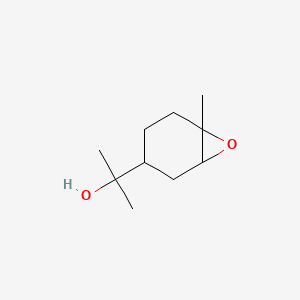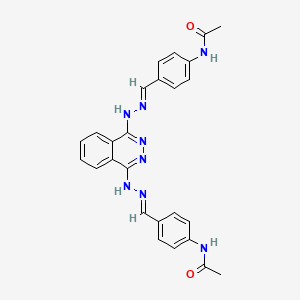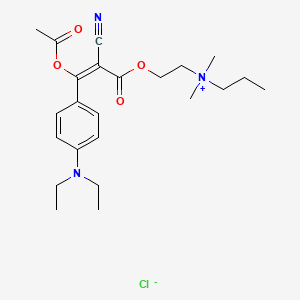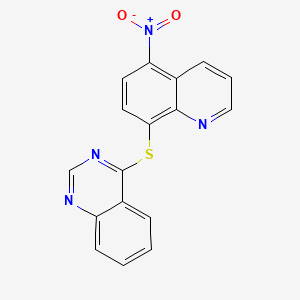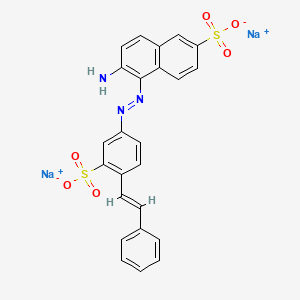
Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-amino-5-((4-(2-phénylvinyl)-3-sulfonatophényl)azo)naphtalène-2-sulfonate de disodium est un colorant azoïque synthétique. Les colorants azoïques sont caractérisés par la présence d'un ou plusieurs groupes azo (-N=N-) liés à des cycles aromatiques. Ce composé particulier est connu pour sa couleur vibrante et est utilisé dans diverses applications industrielles, notamment les textiles et la coloration alimentaire.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-amino-5-((4-(2-phénylvinyl)-3-sulfonatophényl)azo)naphtalène-2-sulfonate de disodium implique généralement une réaction de diazotation suivie d'un couplage azoïque. Le processus commence par la diazotation d'une amine aromatique, qui est ensuite couplée à un autre composé aromatique pour former le colorant azoïque. Les conditions de réaction nécessitent souvent des milieux acides et des températures contrôlées pour assurer la stabilité du sel de diazonium et l'efficacité de la réaction de couplage.
Méthodes de production industrielle
En milieu industriel, la production de ce composé est mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température, le pH et les concentrations des réactifs, assurant ainsi une qualité de produit constante. Le produit final est généralement isolé par filtration, suivie d'étapes de séchage et de purification pour éliminer les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-amino-5-((4-(2-phénylvinyl)-3-sulfonatophényl)azo)naphtalène-2-sulfonate de disodium subit diverses réactions chimiques, notamment :
Oxydation : Le groupe azo peut être oxydé pour former différents produits, en fonction de l'agent oxydant utilisé.
Réduction : Le groupe azo peut être réduit pour former des amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la sulfonation ou la nitration.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs comme le dithionite de sodium ou le zinc en milieu acide sont souvent utilisés.
Substitution : L'acide sulfurique ou l'acide nitrique peuvent être utilisés pour la sulfonation et la nitration, respectivement.
Principaux produits formés
Oxydation : Les produits oxydés peuvent inclure des composés nitroso ou des quinones.
Réduction : Les principaux produits sont des amines aromatiques.
Substitution : Les produits comprennent des composés aromatiques sulfonés ou nitrés.
Applications de la recherche scientifique
Le 6-amino-5-((4-(2-phénylvinyl)-3-sulfonatophényl)azo)naphtalène-2-sulfonate de disodium a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme indicateur de pH et dans des expériences de titrage en raison de ses propriétés de changement de couleur.
Biologie : Employé dans des techniques de coloration pour la microscopie afin de mettre en évidence des composants cellulaires spécifiques.
Médecine : Investigé pour son utilisation potentielle dans les systèmes de délivrance de médicaments et comme outil de diagnostic.
Industrie : Largement utilisé dans l'industrie textile pour la teinture des tissus et dans l'industrie alimentaire comme colorant.
Mécanisme d'action
Le composé exerce ses effets principalement par son groupe azo, qui peut interagir avec diverses cibles moléculaires. Dans les systèmes biologiques, le groupe azo peut subir une réduction pour former des amines aromatiques, qui peuvent ensuite interagir avec des composants cellulaires. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et de l'environnement dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, the azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-amino-4-hydroxy-5-((2-(trifluorométhyl)phényl)azo)naphtalène-2-sulfonate de disodium
- 6-amino-4-hydroxy-5-((2-(phénylsulfonyl)phényl)azo)naphtalène-2-sulfonate de sodium
Unicité
Le 6-amino-5-((4-(2-phénylvinyl)-3-sulfonatophényl)azo)naphtalène-2-sulfonate de disodium est unique en raison de sa configuration structurale spécifique, qui lui confère des propriétés de couleur et une réactivité distinctes. Son groupe phénylvinyl contribue à sa stabilité et le rend adapté à diverses applications industrielles, en particulier dans les environnements où d'autres colorants azoïques pourraient se dégrader.
Propriétés
Numéro CAS |
85895-95-0 |
|---|---|
Formule moléculaire |
C24H17N3Na2O6S2 |
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
disodium;6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H19N3O6S2.2Na/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16;;/h1-15H,25H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b7-6+,27-26?;; |
Clé InChI |
NKGTZKMQFBLVBM-DEOAOTEFSA-L |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




